

discovery of novel benzothiazole sulfonamide derivatives

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Compound of Interest

Compound Name: 6-Nitro-2-benzothiazolesulfonamide

Cat. No.: B10845383

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An In-depth Technical Guide on the Discovery of Novel Benzothiazole Sulfonamide Derivatives

Introduction

The strategic amalgamation of distinct pharmacophores into a single molecular entity is a well-established paradigm in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy or unique mechanisms of action. Benzothiazole, a bicyclic heterocyclic compound, and sulfonamide, a prominent functional group, are two such pharmacophores that have independently garnered significant attention due to their wide spectrum of biological activities.[1][2] Benzothiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3] Similarly, the sulfonamide moiety is a cornerstone of various clinically approved drugs, renowned for its antibacterial, diuretic, and carbonic anhydrase inhibitory activities.[1][4]

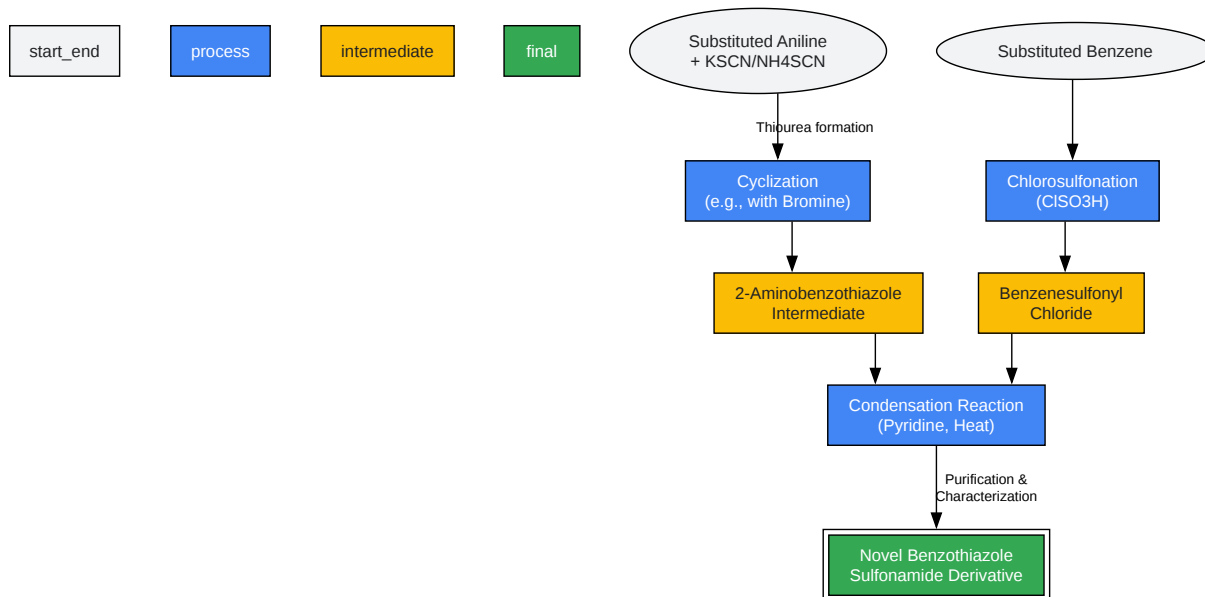
The conjugation of these two scaffolds into benzothiazole sulfonamide derivatives has yielded a class of compounds with compelling and varied biological profiles. These hybrid molecules have been extensively investigated as potent inhibitors of carbonic anhydrase for cancer and glaucoma treatment, as broad-spectrum antimicrobial agents to combat drug-resistant pathogens, and as promising anticancer and anticonvulsant agents.[5][6][7] This technical guide provides a comprehensive overview of the discovery of novel benzothiazole sulfonamide

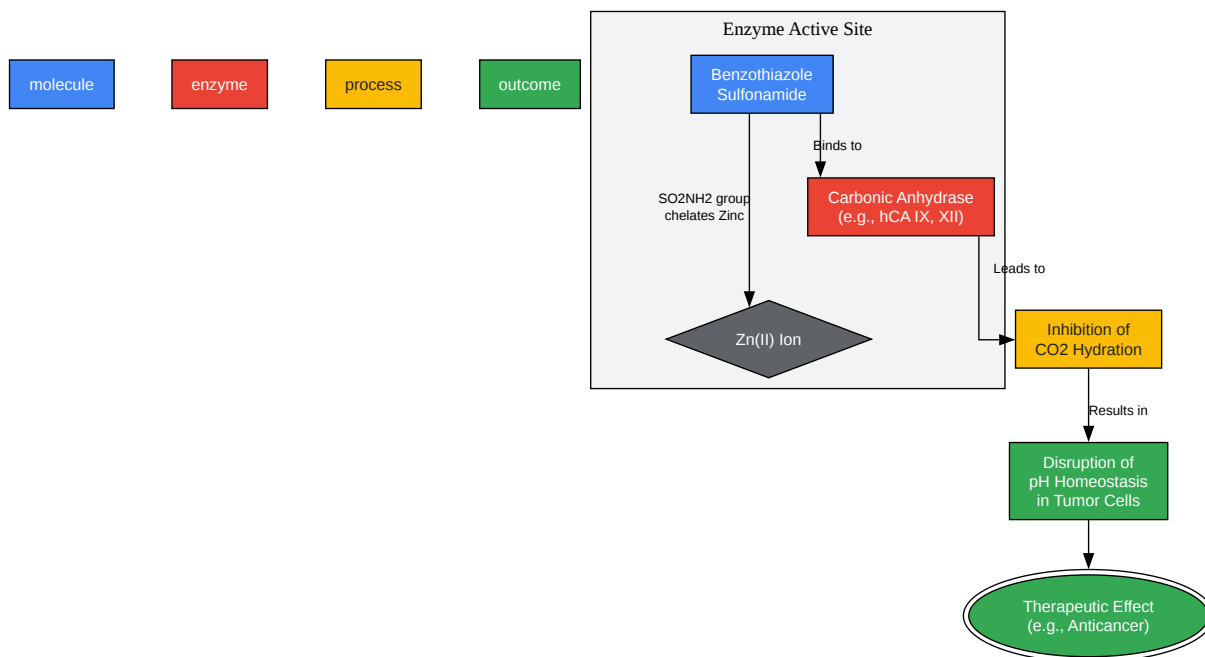
derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships, intended for researchers and professionals in the field of drug development.

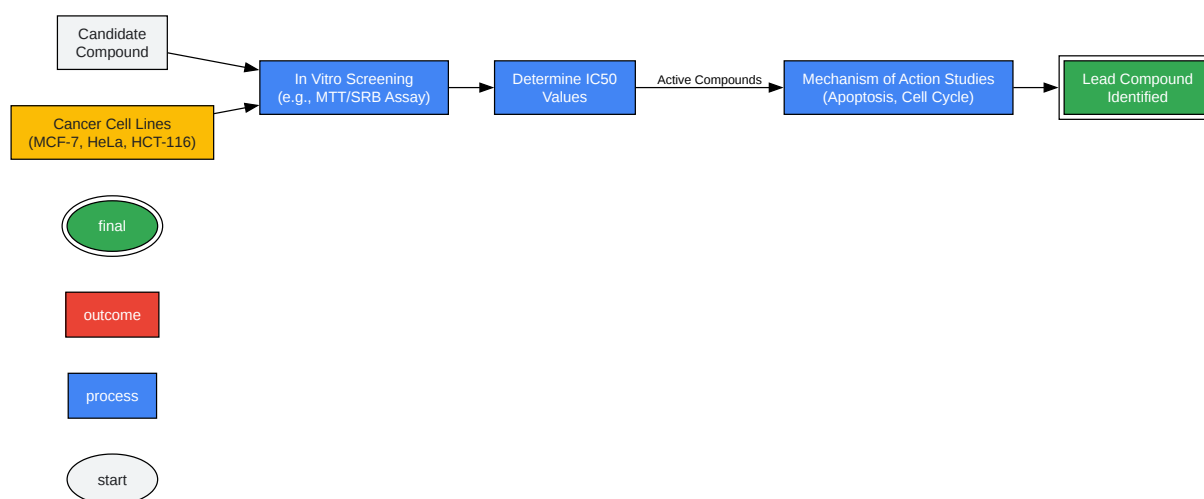
Synthesis and Chemical Strategies

The synthesis of benzothiazole sulfonamide derivatives typically follows a convergent strategy involving the preparation of a substituted 2-aminobenzothiazole core followed by its condensation with a suitable benzenesulfonyl chloride. This multi-step process allows for molecular diversity by modifying substituents on both the benzothiazole ring and the benzenesulfonamide moiety.

A general synthetic workflow is outlined below. The process begins with the synthesis of the 2-aminobenzothiazole intermediate, often from a substituted aniline and a thiocyanate source, which is then coupled with a pre-synthesized substituted benzenesulfonyl chloride.







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